4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide
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Overview
Description
4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, a pyrimidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.
Synthesis of the Furan Ring: The furan ring can be synthesized through various methods, including cyclization reactions.
Coupling Reactions: The final step involves coupling the pyrimidine, furan, and isoxazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper and may be conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide: shares structural similarities with other compounds containing furan, pyrimidine, and isoxazole rings.
Trifluoromethylated Pyrimidines: These compounds have similar trifluoromethyl groups attached to pyrimidine rings.
Isoxazole Derivatives: Compounds with isoxazole rings exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H15F3N4O3S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C17H15F3N4O3S/c1-10-8-14(24-27-10)23-15(25)5-3-7-28-16-21-11(12-4-2-6-26-12)9-13(22-16)17(18,19)20/h2,4,6,8-9H,3,5,7H2,1H3,(H,23,24,25) |
InChI Key |
WZXRSGMXJJLRNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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